![molecular formula C16H26N2O4 B14453579 2-Undecyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 76100-31-7](/img/no-structure.png)
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid is a derivative of imidazole, a heterocyclic compound containing nitrogen. This compound is characterized by the presence of an undecyl chain attached to the imidazole ring, along with two carboxylic acid groups at the 4 and 5 positions. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-imidazole-4,5-dicarboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Undecyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the undecyl chain can interact with lipid membranes, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Imidazoledicarboxylic acid: Lacks the undecyl chain but has similar carboxylic acid groups.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group instead of an undecyl chain.
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Contains a phenyl group instead of an undecyl chain.
Uniqueness
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the long undecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
76100-31-7 | |
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
2-undecyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C16H26N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15(19)20)14(18-12)16(21)22/h2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
LMXINVBWNBFAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(=C(N1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.